molecular formula C18H13N7S B1681655 Sgx-523 CAS No. 1022150-57-7

Sgx-523

Katalognummer: B1681655
CAS-Nummer: 1022150-57-7
Molekulargewicht: 359.4 g/mol
InChI-Schlüssel: BCZUAADEACICHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SGX-523 is a highly selective, ATP-competitive inhibitor of the MET receptor tyrosine kinaseActivation of MET by mutation or gene amplification has been linked to several types of cancer, such as kidney, gastric, and lung cancers .

Vorbereitungsmethoden

SGX-523 is synthesized through a series of chemical reactions involving the formation of a triazolo-pyridazine core and subsequent functionalization. The synthetic route typically involves the following steps:

Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This includes controlling reaction conditions such as temperature, pressure, and solvent choice to ensure efficient and scalable production .

Analyse Chemischer Reaktionen

SGX-523 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Growth

SGX-523 has been shown to inhibit tumor growth in various cancer types, including glioblastoma, lung, and gastric cancers. Preclinical studies demonstrated that this compound effectively suppressed the growth of tumor xenografts derived from these cancers . The compound's ability to inhibit MET-mediated signaling pathways contributes to reduced cell proliferation and migration.

Combination Therapy

Research indicates that this compound can be used in combination with other therapeutic agents to enhance anticancer efficacy. For instance, studies have shown that it synergizes with epidermal growth factor receptor inhibitors like erlotinib, leading to greater suppression of tumor growth than either agent alone . This combination approach is particularly promising for treating MET-expressing carcinomas.

Phase 1 Clinical Trials

This compound underwent clinical evaluation in phase 1 trials aimed at assessing its safety and efficacy in humans. However, unexpected renal toxicity was observed at higher doses, leading to its discontinuation from further clinical development . Despite this setback, the data gathered from these trials provided valuable insights into the compound's pharmacokinetics and potential side effects.

Preclinical Models

The efficacy of this compound has been validated using various preclinical models, including transgenic mouse models that express human hepatocyte growth factor (HGF). These models have demonstrated that this compound can inhibit HGF-dependent tumor growth effectively . Such findings underscore the importance of MET as a therapeutic target in oncology.

Research Findings and Insights

The unique properties of this compound make it a valuable tool for investigating MET's role in cancer biology. Key findings include:

  • Selectivity : this compound's high selectivity for MET allows for precise studies on its involvement in tumorigenesis without confounding effects from other kinases .
  • Antitumor Activity : In vivo studies confirmed that this compound effectively inhibits the growth of tumors reliant on MET signaling pathways .

Summary Table of Key Data

PropertyValue
Compound NameThis compound
TargetMET receptor tyrosine kinase
IC504 nmol/L
Selectivity>1,000-fold compared to other kinases
Cancer Types StudiedGlioblastoma, lung cancer, gastric cancer
Clinical Trial PhasePhase 1 (discontinued due to toxicity)

Wirkmechanismus

SGX-523 exerts its effects by selectively inhibiting the MET receptor tyrosine kinase. It binds to the ATP-binding site of MET, preventing the phosphorylation and activation of the receptor. This inhibition disrupts MET-mediated signaling pathways, leading to reduced cell proliferation, migration, and survival .

The molecular targets and pathways involved in the mechanism of action of this compound include:

Vergleich Mit ähnlichen Verbindungen

SGX-523 is unique in its high selectivity for the MET receptor tyrosine kinase compared to other similar compounds. Some of the similar compounds include:

    Crizotinib: Another MET inhibitor that also targets ALK and ROS1 kinases.

    Cabozantinib: A multi-kinase inhibitor that targets MET, VEGFR, and RET kinases.

    Foretinib: A dual inhibitor of MET and VEGFR2 kinases.

This compound’s uniqueness lies in its exquisite selectivity for MET, making it a valuable tool for studying MET-specific signaling pathways and developing targeted cancer therapies .

Biologische Aktivität

SGX-523 is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, which plays a significant role in various cancers, including lung, gastric, and glioblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.

This compound inhibits MET signaling by binding to the ATP-binding site of the MET kinase. It has been reported to have an IC50 value of 4 nM , making it one of the most selective MET inhibitors available. The compound prevents MET autophosphorylation and downstream signaling pathways, which include:

  • MEK/ERK Pathway : Inhibition reduces cell proliferation and migration in various cancer cell lines.
  • AKT Pathway : this compound has been shown to inhibit AKT phosphorylation in glioma stem cells, affecting tumor growth and invasion.

Efficacy in Preclinical Models

This compound has demonstrated significant antitumor activity in various xenograft models. Below is a summary of key findings from preclinical studies:

Study Cancer Type Model Dosage (mg/kg) Efficacy
Buchanan et al. (2009) Gastric CancerGTL16 Xenograft10-100 b.i.d.Significant tumor growth inhibition
PLOS ONE (2017) Lung AdenocarcinomaH1975 Xenograft60 q.d.Reduced tumor growth and ERK phosphorylation
AACR Journals (2010) NSCLCHGF tg-SCID Mouse Model60 q.d. + ErlotinibEnhanced suppression of tumor growth

Case Study: Gastric Cancer

In a study involving nude mice bearing GTL16 gastric cancer xenografts, this compound was administered at doses greater than 10 mg/kg twice daily , leading to significant tumor regression. This study highlighted the compound's ability to inhibit MET kinase activity effectively.

Case Study: Lung Cancer

In another study focused on lung adenocarcinoma, this compound reduced tumor growth in mice with H1975L858R/T790M mutations. The treatment decreased ERK phosphorylation and inhibited cell proliferation significantly compared to control groups, demonstrating its potential as a targeted therapy for specific mutations .

Combination Therapies

This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:

  • With Erlotinib : The combination therapy significantly improved tumor suppression in NSCLC models by targeting both MET and EGFR pathways. This synergistic effect was particularly evident in tumors resistant to single-agent therapies .

Toxicological Profile

Despite its promising efficacy, this compound has been associated with renal toxicity in clinical trials. A study noted that patients receiving doses of ≥ 80 mg experienced renal failure due to crystal nephropathy linked to insoluble metabolites formed during metabolism . This adverse effect has led to the discontinuation of clinical development for this compound.

Eigenschaften

IUPAC Name

6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUAADEACICHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647300
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade.
Record name SGX-523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1022150-57-7
Record name 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SGX-523
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGX-523
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06314
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGX-523
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 6-bromoquinoline (45 mg, 0.215 mmol), diisopropylethylamine (0.075 mL, 0.43 mmol) in DMF (1 mL) under nitrogen was degassed by bubbling in nitrogen for 5 min. Tris(dibenzylideneacetone)dipalladium (11 mg, 0.011 mmol), Xantphos (13 mg, 0.022 mmol), and 6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (50 mg, 0.215 mmol) were added, and the mixture was degassed for another 5 min. The reaction mixture was stirred at 100° C. for 23 h. More palladium catalyst (11 mg) and ligand (13 mg) were added after 6 h. The reaction mixture was cooled to room temperature, filtered through a 0.45 um filter, and the crude mixture was purified directly by mass-triggered HPLC (5-95% CH3CN/H2O, 0.1% HCOOH modifier) to provide 45 mg of 6-[6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]-quinoline as a yellow solid (58% yield).
Quantity
45 mg
Type
reactant
Reaction Step One
Quantity
0.075 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
13 mg
Type
reactant
Reaction Step Two
Name
6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
Quantity
50 mg
Type
reactant
Reaction Step Two
Quantity
11 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sgx-523
Reactant of Route 2
Reactant of Route 2
Sgx-523
Reactant of Route 3
Reactant of Route 3
Sgx-523
Reactant of Route 4
Reactant of Route 4
Sgx-523
Reactant of Route 5
Reactant of Route 5
Sgx-523
Reactant of Route 6
Reactant of Route 6
Sgx-523

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.